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Compound of Interest

Compound Name: 3-Aminobenzonitrile

Cat. No.: B145674

Spectroscopic Data of 3-Aminobenzonitrile: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
aminobenzonitrile (CAS No. 2237-30-1), a key intermediate in organic synthesis. The
document details its proton nuclear magnetic resonance (*H NMR), carbon-13 nuclear
magnetic resonance (*3C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data,
presented in a clear and structured format for easy reference and comparison. Detailed
experimental protocols for acquiring such data are also provided, along with visualizations of
key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminobenzonitrile.

'H Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-ds Frequency: 400 MHz
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Chemical Shift (8) ppm Multiplicity Assighment
~7.20 t H-5

~6.89 d H-6

~6.88 d H-4

~5.61 s (br) -NH:z

~7.198 m H-2

Note: The aromatic region (H-2, H-4, H-5, H-6) presents a complex multiplet pattern. The
assignments are based on typical chemical shifts for substituted benzene rings.

13C Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-ds Frequency: 100 MHz

Chemical Shift (8) ppm Assignment
149.2 C-3
130.6 C-5
120.0 C-1
119.0 C=N
118.5 C-6
116.5 C-14
115.8 C-2

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Strong, Sharp (doublet) symmetric)
3050 Medium Aromatic C-H stretch
2225 Strong, Sharp C=N stretch
1620 Strong N-H bend (scissoring)
1600, 1480 Medium Aromatic C=C stretch
880, 780 Strong Aromatic C-H bend (out-of-
plane)

Mass Spectrometry (MS) Data

lonization Method: Electron Impact (El)
mlz Relative Intensity (%) Assignment
118 100 [M]* (Molecular lon)
91 24.2 [M - HCNJ*
64 8.2 [CsHa]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid sample like 3-

aminobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 3-aminobenzonitrile is accurately weighed

and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-de) in a clean, dry

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added if the solvent does not provide a reference signal.
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o Data Acquisition: The NMR tube is placed in the spectrometer.

o For H NMR, the spectrum is acquired at a frequency of 400 MHz. Key parameters include
a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of
1-2 seconds.

o For 3C NMR, data is acquired at a frequency of 100 MHz. Due to the low natural
abundance of 13C, a larger number of scans and a longer acquisition time are typically
required. Proton decoupling is employed to simplify the spectrum to single lines for each
carbon atom.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to
the solvent peak or TMS (0 ppm). Integration of the signals in the *H NMR spectrum is
performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of 3-aminobenzonitrile (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. The mixture is then compressed in a pellet die under high
pressure to form a transparent or translucent pellet.

o Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is
recorded, typically in the range of 4000-400 cm™1,

o Data Processing: The sample spectrum is ratioed against the background spectrum to yield
the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the 3-aminobenzonitrile sample is introduced into
the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is
then vaporized under high vacuum.
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« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV) in the ion source. This process, known as electron impact (El) ionization,
causes the molecules to lose an electron, forming a positively charged molecular ion ([M]*).

o Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a
magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-
charge ratio (m/z) of the ions.

o Detection: An ion detector records the abundance of ions at each m/z value, generating the
mass spectrum.

Visualizations
General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Sample Preparation
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:
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Deuterated Solvent or ATR Crystal High Vacuum

Data Acguisition

NMR Spectrometer

(IH & 15C) FT-IR Spectrometer Mass Spectrometer
Data Processing & Interpretation
Fourier Transform, Background Subtraction, Generate Mass Spectrum,
Phasing, Referencing Peak Identification Identify Fragments

NMR Spectra Mass Spectrum

Final Spectroscopic Data
(Tables and Assignments)

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Proposed Mass Spectrometry Fragmentation of 3-
Aminobenzonitrile
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Proposed EI Fragmentation of 3-Aminobenzonitrile

[C7HeN2]*
m/z = 118

(Molecular lon)

- HCN

[CeHaN]*
m/z =91

- HCN

Click to download full resolution via product page

Caption: Fragmentation of 3-Aminobenzonitrile.

« To cite this document: BenchChem. [3-Aminobenzonitrile spectroscopic data (1H NMR, 13C
NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145674#3-aminobenzonitrile-spectroscopic-data-1h-
nmr-13c-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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